molecular formula C18H21ClN4O B2622613 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2108287-89-2

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2622613
CAS No.: 2108287-89-2
M. Wt: 344.84
InChI Key: OEKHCKUPNOYECH-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, including the formation of the triazole ring and the incorporation of the bicyclic octane structure. Common synthetic routes may involve:

    Cycloaddition reactions: Utilizing azides and alkynes to form the triazole ring.

    Reductive amination: To introduce the bicyclic octane structure.

    Halogenation: To incorporate the chlorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The triazole ring and bicyclic structure can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogenation and other substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions may introduce new functional groups at the chlorophenyl position.

Scientific Research Applications

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors to elicit a biological response.

    Pathways: Affecting cellular pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
  • 1-Cinnamyl-1H-1,2,4-triazole
  • 1-Phenyl-1H-1,2,4-triazole-3-thiol

Uniqueness

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-3-(3-chlorophenyl)propan-1-one is unique due to its combination of a triazole ring, a bicyclic octane structure, and a chlorophenyl group

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-14-3-1-2-13(10-14)4-7-18(24)22-15-5-6-16(22)12-17(11-15)23-20-8-9-21-23/h1-3,8-10,15-17H,4-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKHCKUPNOYECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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